Dodecyl phthalate
Overview
Description
Dodecyl phthalate, also known as di-n-dodecyl phthalate, is an organic compound belonging to the family of phthalate esters. It is commonly used as a plasticizer, which is an additive that increases the plasticity or fluidity of materials. This compound is characterized by its chemical formula C32H54O4 and a molecular weight of 502.78 g/mol . This compound is widely utilized in various industrial applications due to its ability to enhance the flexibility and durability of plastic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl phthalate is synthesized through the esterification of phthalic anhydride with dodecanol (also known as lauryl alcohol). The reaction typically involves heating phthalic anhydride and dodecanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors equipped with efficient stirring and heating mechanisms. The reaction mixture is maintained at elevated temperatures, typically around 150-200°C, to achieve optimal conversion rates. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Dodecyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and dodecanol.
Oxidation: Under oxidative conditions, such as exposure to strong oxidizing agents like potassium permanganate, this compound can be oxidized to produce phthalic acid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles, such as amines or alcohols.
Major Products Formed:
Hydrolysis: Phthalic acid and dodecanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl phthalate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Employed in the formulation of laboratory reagents and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the flexibility and stability of pharmaceutical formulations.
Mechanism of Action
Dodecyl phthalate is part of a broader family of phthalate esters, which includes compounds such as dioctyl phthalate, dibutyl phthalate, and diethyl phthalate. Compared to these similar compounds, this compound is unique in its longer alkyl chain, which imparts distinct physical and chemical properties. For instance, the longer alkyl chain of this compound results in higher hydrophobicity and lower volatility compared to shorter-chain phthalates. This makes this compound particularly suitable for applications requiring enhanced durability and resistance to environmental degradation .
Comparison with Similar Compounds
- Dioctyl phthalate
- Dibutyl phthalate
- Diethyl phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
Properties
IUPAC Name |
2-dodecoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-13-16-24-20(23)18-15-12-11-14-17(18)19(21)22/h11-12,14-15H,2-10,13,16H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVJOPQTOUKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864998 | |
Record name | Monolauryl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21577-80-0 | |
Record name | 1-Dodecyl 1,2-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21577-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021577800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monolauryl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD6HB31KC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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